

# Pimozide: A Technical Guide for Studying Dopamine Signaling

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## Compound of Interest

Compound Name: *Pimozide*

Cat. No.: *B1677891*

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## Introduction

**Pimozide** is a diphenylbutylpiperidine derivative that has long been utilized as an antipsychotic medication, primarily for the management of schizophrenia and Tourette's syndrome.[1][2][3][4] Its well-characterized antagonism of dopamine receptors, particularly the D2 subtype, makes it a valuable tool compound for researchers investigating the intricacies of dopamine signaling pathways.[3][4][5] This technical guide provides an in-depth overview of **pimozide**'s pharmacological profile, detailed experimental protocols for its use in studying dopamine function, and a summary of key quantitative data to aid in experimental design and interpretation.

## Mechanism of Action

**Pimozide**'s primary mechanism of action is the blockade of dopamine receptors in the central nervous system.[3][4] It exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a considerably lower affinity for D1-like receptors.[5] By competitively inhibiting the binding of dopamine to these receptors, **pimozide** effectively dampens downstream signaling cascades. This antagonistic action is believed to underlie its therapeutic effects in conditions characterized by dopamine hyperactivity.[4] Beyond its dopaminergic activity, **pimozide** also displays affinity for other neurotransmitter receptors, which should be considered when interpreting experimental results.[5]

## Quantitative Data: Binding Affinities and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of **pimozide** for various neurotransmitter receptors. This data is crucial for understanding its selectivity and for determining appropriate concentrations for in vitro and in vivo studies.

Table 1: **Pimozide** Binding Affinities (Ki) in nM

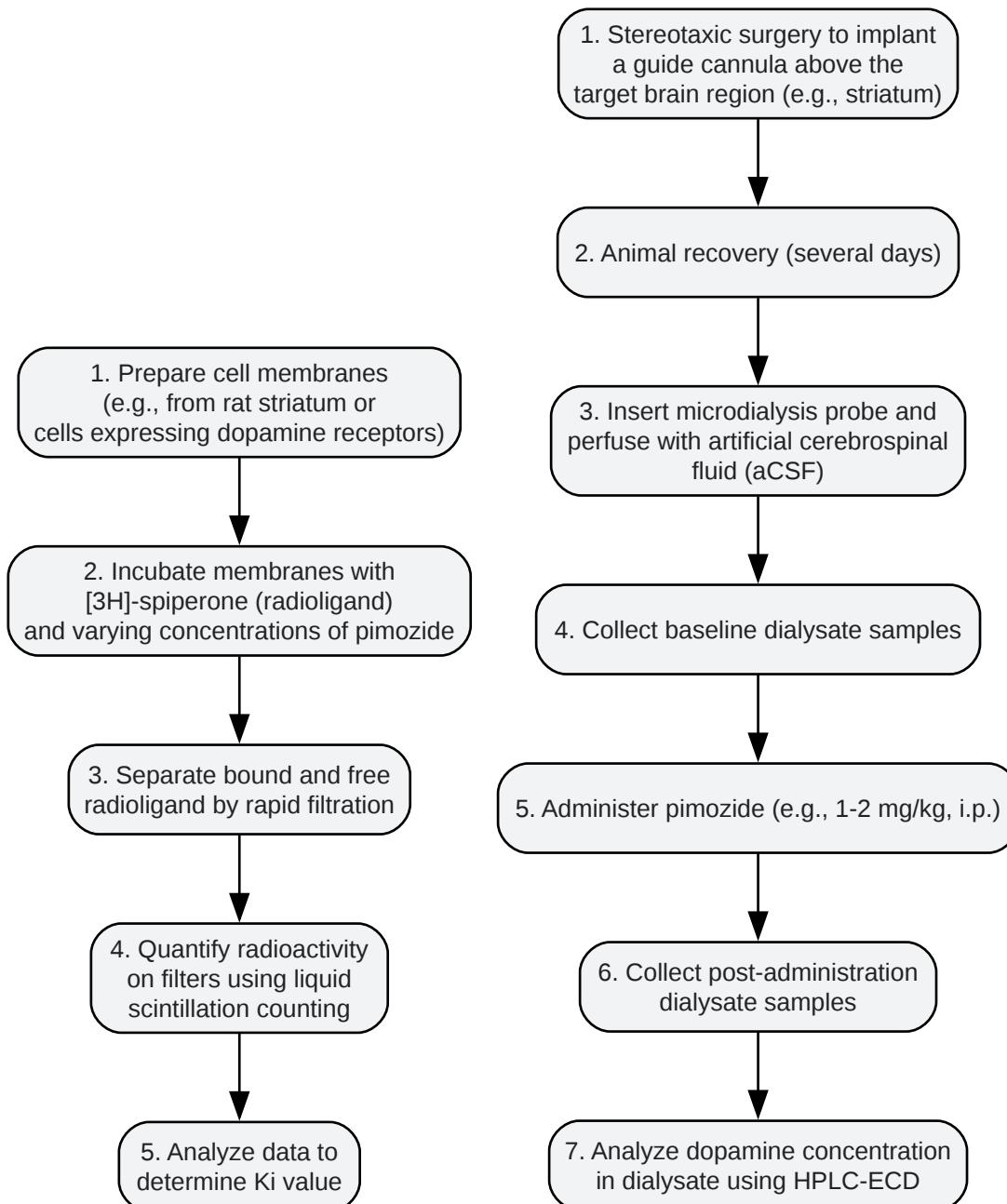
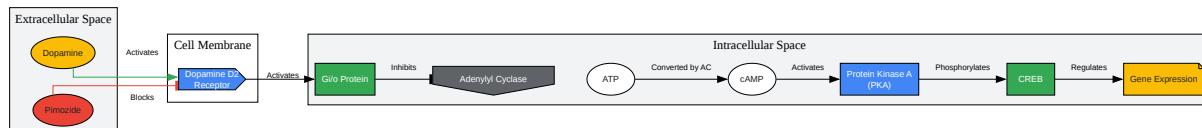
Receptor Subtype	Ki (nM)
Dopamine D1	>1000
Dopamine D2	0.25 - 1.2
Dopamine D3	0.26 - 1.8
Dopamine D4	0.5 - 2.1
Serotonin 5-HT1A	140
Serotonin 5-HT2A	14
Serotonin 5-HT7	0.5
Adrenergic $\alpha$ 1	2.0
Histamine H1	30

Table 2: **Pimozide** Functional Potency (IC50) in nM

Assay	Receptor	Cell Line	IC50 (nM)
cAMP Inhibition	Dopamine D2	CHO	1.5
$\beta$ -Arrestin Recruitment	Dopamine D2	HEK293	5.2
Calcium Mobilization	Dopamine D2 (Gq-coupled)	HEK293	8.7

## Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the dopamine D2 receptor and the inhibitory effect of **pimozide**.



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